1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone is a chemical compound characterized by its unique structure, which includes a pyrrolidinone ring and a 3-iodo-4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone can be synthesized through several synthetic routes. One common method involves the reaction of 3-iodo-4-methylbenzaldehyde with 2-pyrrolidone in the presence of a suitable catalyst, such as a Lewis acid. The reaction typically requires heating under reflux conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and a suitable electrophile.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidinone derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in organic synthesis, facilitating the construction of complex molecules.
Biology: It has been investigated for its biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research has focused on its use as a precursor for pharmaceuticals, particularly in the development of new therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which 1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone exerts its effects involves interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to receptors or enzymes, modulating their activity and leading to desired therapeutic outcomes.
Comparison with Similar Compounds
1-(3-Iodo-4-methylphenyl)-2-pyrrolidinone is unique in its structure and reactivity compared to other similar compounds. Some similar compounds include:
1-(3-Iodo-4-methylphenyl)-3-tert-butyl-2H-aminopyrazole
2-[(3-iodo-4-methyl)phenylimino)methyl]-5-nitrothiophene
3-Iodo-4-methylaniline
These compounds share the 3-iodo-4-methylphenyl group but differ in their functional groups and core structures, leading to variations in their chemical properties and applications.
Properties
Molecular Formula |
C11H12INO |
---|---|
Molecular Weight |
301.12 g/mol |
IUPAC Name |
1-(3-iodo-4-methylphenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C11H12INO/c1-8-4-5-9(7-10(8)12)13-6-2-3-11(13)14/h4-5,7H,2-3,6H2,1H3 |
InChI Key |
FLEUZOZMHFCANR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.